molecular formula C20H23N7O2 B10938671 6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938671
M. Wt: 393.4 g/mol
InChI Key: QIAXTSWXJAMMDG-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features multiple functional groups, including pyrazole and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and isoxazole intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include hydrazines, acyl chlorides, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3(5)-substituted pyrazoles, exhibit similar chemical properties and reactivity.

    Isoxazole Derivatives:

Uniqueness

6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-5-26-10-8-15(24-26)16-11-14(18-13(4)25-29-20(18)23-16)19(28)22-12(3)17-7-9-21-27(17)6-2/h7-12H,5-6H2,1-4H3,(H,22,28)

InChI Key

QIAXTSWXJAMMDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=CC=NN4CC

Origin of Product

United States

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